Home > Products > Screening Compounds P61864 > 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline -

5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-5533228
CAS Number:
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • The Pictet-Spengler Reaction: This classic method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. This reaction is particularly useful for synthesizing tetrahydroisoquinolines with substituents at the 1-position. []
  • Chiral Auxiliary-Based Alkylation: This approach utilizes a chiral auxiliary attached to the tetrahydroisoquinoline nitrogen to control the stereochemistry of alkylation reactions. This method is valuable for synthesizing enantiomerically pure tetrahydroisoquinoline derivatives. []
Molecular Structure Analysis
  • Conformation of the Tetrahydroisoquinoline Ring: The piperidine ring within the tetrahydroisoquinoline system can adopt various conformations, including half-chair and screw-boat forms. The specific conformation adopted influences the molecule's overall shape and its interactions with biological targets. [, ]
  • Substituent Effects: The nature and position of substituents on the benzene ring and the tetrahydroisoquinoline moiety significantly influence the molecule's physicochemical properties and biological activity. [, , , , ]
Mechanism of Action
  • Receptor Antagonism: Certain tetrahydroisoquinoline derivatives act as antagonists for specific receptors, blocking the binding of endogenous ligands and inhibiting downstream signaling pathways. [, , , ]
  • Enzyme Inhibition: Some derivatives demonstrate inhibitory activity against enzymes involved in various biological processes. This inhibition can disrupt metabolic pathways or signaling cascades, leading to therapeutic effects. [, , ]
Physical and Chemical Properties Analysis
  • Lipophilicity: The balance between hydrophobic and hydrophilic characteristics affects the compound's solubility, membrane permeability, and absorption. [, ]
  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors influences the compound's interactions with biological targets, such as receptors and enzymes. [, ]
Applications
  • Muscarinic Receptor Antagonists: Derivatives, particularly those with specific stereochemistry, have shown high affinity for the M3 muscarinic receptor subtype, making them potentially useful for treating overactive bladder. [, ]
  • Antitumor Agents: Certain derivatives display cytotoxicity against various cancer cell lines. Their mechanism of action may involve the induction of apoptosis or autophagy. [, ]
  • Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing novel antimicrobial drugs. [, , , , , , ]
  • Anti-inflammatory Agents: Derivatives with modifications on the tetrahydroisoquinoline core structure have shown potential as anti-inflammatory agents. []
  • Glycogen Synthase Kinase-3 (GSK3) Inhibitors: Substituted tetrahydroisoquinolines have emerged as potent and selective inhibitors of GSK3, a target for type 2 diabetes treatment. []
  • DNase I Inhibitors: 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit DNase I, an enzyme implicated in apoptosis. []
  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists: Derivatives with specific substitutions, particularly carboxylic acid groups at the 6-position, have shown promise as selective PPARγ partial agonists with potential for treating insulin resistance and type 2 diabetes. [, , ]
  • Dopamine D3 Receptor Ligands: N-Alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as selective dopamine D3 receptor antagonists, offering potential applications in studying dopamine-related disorders. []

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives

    Compound Description: These compounds are designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate, a known muscarinic receptor antagonist []. They exhibit high affinity for the M3 muscarinic receptor, displaying selectivity over the M2 receptor subtype. This selectivity makes them potentially useful for treating overactive bladder symptoms with reduced side effects like dry mouth [].

    Relevance: This group of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the substitution at the 2-position of the tetrahydroisoquinoline ring, where these analogs incorporate a carboxylate group esterified with quinuclidin-3-ol. This modification introduces conformational constraints and modulates the compounds' interactions with muscarinic receptors [].

(+)-(1S,3'R)-Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Monohydrochloride (9b)

    Compound Description: This specific derivative within the quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate class demonstrated potent inhibitory activity against bladder contraction, comparable to oxybutynin, a clinically used drug for overactive bladder []. Notably, 9b showed significantly higher selectivity for bladder contraction over salivary secretion compared to oxybutynin, suggesting a better side effect profile [].

    Relevance: Like the broader class of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, compound 9b shares the core tetrahydroisoquinoline structure with 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline. The distinct structural features of 9b, including the stereochemistry at the 1 and 3' positions, the phenyl ring at the 1-position, and the quinuclidin-3-yl carboxylate at the 2-position, contribute to its specific pharmacological profile and potential as a therapeutic agent for overactive bladder [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

    Compound Description: PDTic is a lead compound in a series of tetrahydroisoquinoline derivatives investigated for their activity as κ opioid receptor antagonists []. It displays high affinity for the κ opioid receptor and demonstrates substantial selectivity against the μ and δ opioid receptor subtypes [].

    Relevance: PDTic shares the core 1,2,3,4-tetrahydroisoquinoline structure with 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline. The key differences lie in the substitution pattern on the tetrahydroisoquinoline ring. PDTic features a carboxamide substituent at the 3-position, a hydroxyl group at the 7-position, and lacks a substituent at the 5-position where 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline has the pyridine ring. These structural variations are crucial for its interaction with κ opioid receptors and its potential as a pharmacological tool or therapeutic agent [].

(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

    Compound Description: This compound is an analog of PDTic, designed and synthesized to further explore the structure-activity relationship of tetrahydroisoquinoline-based κ opioid receptor antagonists []. 4-Me-PDTic exhibits potent binding affinity for the κ opioid receptor, with a Ke value in the low nanomolar range []. Its selectivity profile is even more pronounced than PDTic, showing a greater than 600-fold preference for the κ receptor over the μ and δ subtypes [].

    Relevance: 4-Me-PDTic and 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline share the fundamental 1,2,3,4-tetrahydroisoquinoline framework. The structural divergence arises from the substitutions on the tetrahydroisoquinoline ring. 4-Me-PDTic features a carboxamide group at the 3-position, a hydroxyl group at the 7-position, and a (4-methylpiperidin-1-yl)methylpropyl group attached to the carboxamide nitrogen. These modifications are crucial for its high affinity and selectivity for the κ opioid receptor. Compared to 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline, the absence of a 5-pyridyl substituent and the presence of a bulky, substituted carboxamide at the 3-position significantly contribute to its unique pharmacological profile as a potent and selective κ opioid receptor antagonist [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

    Compound Description: TQ9 is a tetrahydroisoquinoline derivative exhibiting tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines []. Its activity is attributed to its ability to induce autophagy in these cancer cells [].

    Relevance: This compound shares the core tetrahydroisoquinoline structure with 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of bulky 3,4-dimethoxybenzoyl and 6,7-dimethoxy substituents in TQ9, which are absent in 5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline. These structural features likely contribute to its tumor-specific cytotoxicity and its ability to induce autophagy in cancer cells [].

Properties

Product Name

5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-3-11-10-16-8-6-14(11)13(5-1)12-4-2-7-15-9-12/h1-5,7,9,16H,6,8,10H2

InChI Key

CYSKDZPEICZKSH-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=CC=C2)C3=CN=CC=C3

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.